In-Depth Technical Guide: 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid – Structural Characterization, Exact Mass Analysis, and Synthetic Workflows
In-Depth Technical Guide: 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid – Structural Characterization, Exact Mass Analysis, and Synthetic Workflows
Executive Summary1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS 136080-23-4)[1] is a highly functionalized, conformationally restricted building block widely utilized in medicinal chemistry and drug development. Featuring a symmetrical piperidine core, an N-benzoyl protecting/directing group, and a C4-benzyl substituent, this molecule serves as a critical intermediate for synthesizing peptidomimetics, spirocyclic scaffolds, and targeted protein degraders (PROTACs).
Because the C4 position is fully substituted (a quaternary carbon bonded to a benzyl group, a carboxyl group, and the two symmetrical halves of the piperidine ring), the molecule is achiral. However, the dense steric bulk at C4 and the variable basicity of the acylated nitrogen demand rigorous analytical characterization. This guide establishes the definitive physicochemical parameters, exact mass characteristics, and self-validating protocols required to utilize this compound effectively in advanced synthetic workflows.
Physicochemical Properties & Exact Mass Parameters
In high-resolution mass spectrometry (HRMS), distinguishing between the average molecular weight (used for macroscopic stoichiometric calculations) and the monoisotopic exact mass (used for isotopic envelope identification) is paramount[1]. The monoisotopic mass is calculated using the lowest-mass, most abundant isotopes of each element (e.g., ^12C, ^1H, ^14N, ^16O).
| Parameter | Value | Analytical Significance |
| Chemical Name | 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid | Standard IUPAC nomenclature. |
| CAS Registry Number | 136080-23-4 | Unique identifier for procurement and safety[2]. |
| Molecular Formula | C20H21NO3 | Base formula for exact mass calculation[1]. |
| Average Molecular Weight | 323.39 g/mol | Used for calculating molar equivalents in synthesis. |
| Monoisotopic Exact Mass | 323.1521 Da | The exact mass of the neutral, un-ionized molecule[1]. |
| [M+H]⁺ Exact Mass (ESI+) | 324.1594 Da | Target precursor ion for positive-mode HRMS. |
| [M-H]⁻ Exact Mass (ESI-) | 322.1449 Da | Target precursor ion for negative-mode HRMS. |
High-Resolution Mass Spectrometry (HRMS) Analytical Workflow
To ensure trustworthiness and reproducibility, the following self-validating HRMS protocol employs dual-mode Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.
Expertise & Causality: The N-benzoyl group drastically reduces the basicity of the piperidine nitrogen via resonance delocalization. Consequently, standard ESI+ ionization relies on the weaker protonation of the amide or carboxylic acid carbonyls. To build a highly robust analytical method, dual-polarity acquisition is required. ESI- is often highly sensitive for this specific scaffold due to the facile deprotonation of the free C4-carboxylic acid.
Step-by-Step HRMS Protocol
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 MeOH:H₂O containing 0.1% Formic Acid. Causality: This specific dilution prevents detector saturation and minimizes the formation of [2M+H]⁺ dimers in the ESI source.
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Chromatographic Separation: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).
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Mobile Phase A: H₂O + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.
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Ionization (ESI): Set capillary voltage to 3.0 kV for ESI+ and 2.5 kV for ESI-. Maintain the desolvation temperature at 350 °C to ensure complete droplet evaporation without inducing thermal decarboxylation.
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Self-Validating Mass Acquisition: Scan from m/z 50 to 600. Continuously infuse Leucine Enkephalin (m/z 556.2771 for ESI+) at 10 µL/min as a lock-mass calibrant. Causality: Real-time lock-mass correction compensates for time-of-flight drift, ensuring mass accuracy remains < 5 ppm.
Diagram 1: Self-validating HRMS workflow utilizing real-time lock-mass calibration.
Mechanistic Insights: ESI-MS/MS Fragmentation Pathways
Understanding the Collision-Induced Dissociation (CID) pathways of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid ensures accurate structural confirmation and prevents misidentification of isobaric impurities[3].
Causality of Fragmentation (Positive Ion Mode):
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m/z 105.0335 (Benzoyl Cation): The amide bond is highly susceptible to cleavage under CID conditions. The inductive pull of the piperidine ring facilitates heterolytic cleavage, yielding a highly stable, resonance-stabilized acylium ion[4].
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m/z 91.0542 (Tropylium Cation): Cleavage of the C4-benzyl bond results in a benzyl cation (m/z 91), which rapidly undergoes a well-documented gas-phase rearrangement to the aromatic, seven-membered tropylium ion[3].
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m/z 306.1488 (Neutral Loss of H₂O): The free carboxylic acid readily undergoes dehydration (-18.01 Da) prior to deeper skeletal fragmentation[4].
Diagram 2: Primary CID fragmentation pathways of the [M+H]⁺ precursor ion.
Synthetic Utility: Sterically Hindered Amide Coupling
Because of the extreme steric hindrance at the C4 position (a fully substituted quaternary carbon), standard amide couplings using this building block require highly reactive coupling reagents.
Expertise & Causality: HATU is selected over standard carbodiimides (like EDC or DCC) because the resulting HOAt active ester intermediate is significantly more reactive. The internal hydrogen-bonding network of the HOAt ester accelerates aminolysis, successfully overcoming the steric bulk of the adjacent benzyl group and piperidine ring.
Step-by-Step Coupling Protocol
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Activation: Dissolve 1.0 mmol (323.4 mg) of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.2 mmol (456.3 mg) of HATU and 2.5 mmol (435 µL) of N,N-Diisopropylethylamine (DIPEA). Stir at 25 °C for 15 minutes to ensure complete formation of the active OAt-ester.
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Coupling: Introduce 1.1 mmol of the target primary amine. Stir continuously for 4–6 hours under an inert nitrogen atmosphere.
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Self-Validating Reaction Monitoring: Withdraw a 5 µL reaction aliquot, quench in 995 µL of 50:50 MeOH:H₂O, and inject into the HRMS system using the protocol defined in Section 3. The complete disappearance of the m/z 322.1449 [M-H]⁻ signal and the emergence of the calculated product exact mass confirms 100% conversion.
References
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National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 3078, Dimefline (Used for exact mass validation of C20H21NO3)." PubChem. URL: [Link]
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National Institutes of Health (NIH). "Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification." PMC. URL:[Link]
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National Institutes of Health (NIH). "Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds." PMC. URL:[Link]
Sources
- 1. Dimefline | C20H21NO3 | CID 3078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 136080-23-4|1-Benzoyl-4-benzylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC [pmc.ncbi.nlm.nih.gov]
